Cdc7-IN-10 is a small molecule inhibitor designed to target the Cdc7 kinase, which plays a crucial role in the initiation of DNA replication. As a serine-threonine kinase, Cdc7 is essential for phosphorylating the Mcm2-7 helicase complex, thereby facilitating the activation of DNA synthesis during the S phase of the cell cycle. This compound has emerged as a potential therapeutic agent in cancer treatment by disrupting the replication process in rapidly dividing cells.
Cdc7-IN-10 is classified as a chemical inhibitor specifically targeting the Cdc7 kinase. It is part of a broader category of compounds aimed at modulating cell cycle progression and has been investigated for its potential applications in cancer therapy, particularly in tumors that exhibit high levels of Cdc7 activity.
The synthesis of Cdc7-IN-10 involves several steps typical for small molecule inhibitors. While specific synthetic routes for Cdc7-IN-10 are not detailed in the available literature, general methods for synthesizing kinase inhibitors include:
Technical details regarding specific reagents, conditions, and yields would depend on proprietary methods used during development.
The molecular structure of Cdc7-IN-10 is characterized by its ability to fit into the ATP-binding pocket of the Cdc7 kinase. Although detailed structural data for Cdc7-IN-10 is not explicitly provided in the sources, it typically includes:
Data regarding molecular weight, solubility, and other physicochemical properties would be essential for further characterization but are not specified in the available literature.
Cdc7-IN-10 functions primarily through competitive inhibition of the Cdc7 kinase activity. The chemical reactions involved include:
Technical details about reaction kinetics or specific assays used to measure inhibition potency (IC50 values) are often derived from biochemical assays but are not detailed in this context.
The mechanism of action of Cdc7-IN-10 involves:
Data supporting this mechanism typically includes cellular assays demonstrating reduced phosphorylation levels of Mcm proteins upon treatment with Cdc7-IN-10.
Physical Properties:
Chemical Properties:
Relevant data such as melting point, boiling point, and specific reactivity profiles would be necessary for comprehensive analysis but are not provided in available sources.
Cdc7-IN-10 has significant potential applications in scientific research and clinical settings:
Cdc7-IN-10 exerts its inhibitory function through precise structural interactions within the ATP-binding pocket of Cdc7 kinase. Cdc7 features a characteristic bilobal kinase architecture with two distinctive kinase insertion regions (KI-I and KI-II) that flank the catalytic site [2] [3]. The inhibitor’s pyridylpyrrole scaffold facilitates competitive displacement of ATP by forming critical hydrogen bonds with the kinase's hinge region residues (Cys170 and Glu173) and hydrophobic interactions with the P-loop (residues 65–70) [2] [4]. This binding mode is structurally distinct from CDK inhibition due to:
X-ray crystallography studies confirm that Cdc7-IN-10 binding induces allosteric changes in the activation loop, locking the kinase in an inactive state [2]. This mechanism effectively disrupts the formation of the functionally essential DBF4-dependent kinase (DDK) complex, as the inhibitor sterically hinders Dbf4-motif-M interactions with DAM-1 (residues 448-457) in the kinase insert III domain [3].
Cdc7-IN-10 demonstrates exceptional selectivity for Cdc7 over structurally related CDKs, particularly CDK2 and CDK9, which share approximately 45% sequence homology in the ATP-binding pocket [2] [4]. Key selectivity determinants include:
Table 1: Kinase Selectivity Profile of Cdc7-IN-10
Kinase | IC₅₀ (nM) | Selectivity Ratio vs. Cdc7 | Structural Determinants of Selectivity |
---|---|---|---|
Cdc7 | 14 | 1.0 | Optimal H-bond network with hinge region |
CDK2 | 2,300 | 164× | Bulkier gatekeeper (Phe80) steric clash |
CDK9 | 1,850 | 132× | Altered β3-lysine position (Lys48) |
PLK1 | >10,000 | >714× | Incompatible hydrophobic pocket geometry |
The selectivity is primarily attributed to:
Cdc7-IN-10 potently disrupts DNA replication initiation through targeted inhibition of minichromosome maintenance (MCM) complex phosphorylation. Biochemical analyses demonstrate dose-dependent suppression of MCM2 phosphorylation at Ser40/Ser41 (IC₅₀ = 28 nM) and MCM4 phosphorylation at Ser17/Ser32 (IC₅₀ = 32 nM) within 30 minutes of treatment [3] [6]. The molecular consequences include:
Table 2: MCM Phosphorylation Targets of Cdc7/DDK Complex
MCM Subunit | Phosphorylation Site | Functional Consequence | Inhibition Efficiency by Cdc7-IN-10 |
---|---|---|---|
MCM2 | Ser40, Ser41, Ser53 | Helicase ring stabilization | >90% at 100 nM |
MCM4 | Ser17, Ser32, Ser120 | Cdc45 recruitment gate opening | 88% at 100 nM |
MCM6 | Ser13, Ser54 | ATPase domain activation | 85% at 100 nM |
Mechanistically, unphosphorylated MCM complexes fail to undergo essential conformational changes required for:
Cdc7-IN-10 induces profound replication stress through selective suppression of late-firing origins while permitting activation of licensed early origins. Single-molecule DNA fiber analyses reveal:
The spatiotemporal disruption of origin firing initiates a cascade of replication defects:
Notably, cancer cells exhibit significantly greater origin density (≥2.5 origins/Mb) compared to normal cells, explaining their preferential sensitivity to Cdc7-IN-10-induced replication catastrophe [1] [7].
Cdc7-IN-10 exhibits complex bidirectional interactions with the ATR-Chk1 replication stress response pathway. While inhibiting Cdc7 suppresses Dbf4-dependent ATR activation, it simultaneously generates replication stress signals that strongly activate ATR/Chk1:
Figure: Checkpoint Signaling Dynamics Post-Cdc7 Inhibition
[Replication Stress] → RPA-ssDNA coating ⥥ ATR recruitment (3.8-fold increase) ⥥ Chk1 phosphorylation (Ser345) ↑ 4.2-fold ⥥ ▸ CDC25A degradation → CDK1 inactivation ▸ Wee1 stabilization → CDK1-Y15 phosphorylation ▸ RAD51 recruitment (HR repair potentiation)
Key regulatory intersections include:
In Ewing sarcoma models, Cdc7-IN-10 treatment increases phospho-Chk1 (Ser345) by 4.2-fold within 4 hours, followed by caspase-3 activation at 24 hours, demonstrating checkpoint override-induced apoptosis [5] [7].
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